3-ethyl-6-methyl-1H-pyrimidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-6(10)4-5(2)8-7(9)11/h4H,3H2,1-2H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPISPCRFQVXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143421 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-24-2 | |
| Record name | 3-Ethyl-6-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 3 Ethyl 6 Methyl 1h Pyrimidine 2,4 Dione Analogues
Single Crystal X-ray Diffraction Analysis for Molecular Structure Elucidation
Single-crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. While crystallographic data for 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione is not prevalent in the surveyed literature, examining closely related analogues offers significant insights into its expected solid-state structure.
An analogous compound, 6-chloro-3-methyl-1H-pyrimidine-2,4-dione, has been characterized by X-ray diffraction, and its crystallographic data are available through the Crystallography Open Database. nih.gov This data provides a foundational model for understanding the core pyrimidine-2,4-dione scaffold. The pyrimidine (B1678525) ring in these structures is typically near-planar.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 4.4135 |
| b (Å) | 15.780 |
| c (Å) | 9.0645 |
| β (°) | 92.025 |
| Z | 4 |
| Residual Factor | 0.0429 |
Studies on other 5,6-disubstituted pyrimidine derivatives reveal that supramolecular assembly is heavily influenced by intermolecular forces. researchgate.net Hydrogen bonding is a dominant feature, typically involving the N1-H proton acting as a donor and a carbonyl oxygen (C4=O or C2=O) acting as an acceptor, leading to the formation of dimers or extended chains. researchgate.net Additionally, π-π stacking interactions between the aromatic pyrimidine rings contribute significantly to the stability of the crystal lattice. researchgate.net These interactions would be expected to play a crucial role in the crystal packing of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of molecules in solution. Through techniques like ¹H NMR, ¹³C NMR, and two-dimensional (2D) experiments such as HSQC and HMBC, a complete picture of the molecular connectivity can be assembled. Although a dedicated spectrum for this compound was not found in the reviewed sources, its spectral characteristics can be reliably predicted from the data of its close structural analogues.
For instance, the ¹H and ¹³C NMR data for 3-Butyl-6-methyluracil and 3-Methyl-6-ethyluracil, an isomer, provide a strong basis for predicting the chemical shifts for the target compound. jppres.com
Expected ¹H NMR Resonances:
N1-H: A broad singlet is expected in the downfield region, typically around δ 10.7 ppm. jppres.com
C5-H: A sharp singlet for the vinyl proton on the pyrimidine ring, anticipated around δ 5.6 ppm. jppres.com
N3-CH₂CH₃: The ethyl group at the N3 position would present as a quartet around δ 3.9 ppm. jppres.com
C6-CH₃: A singlet for the methyl group at the C6 position, expected around δ 2.1 ppm. jppres.com
N3-CH₂CH₃: The terminal methyl of the ethyl group would appear as a triplet around δ 1.1 ppm. jppres.com
Expected ¹³C NMR Resonances:
The carbonyl carbons, C2 and C4, are expected to resonate furthest downfield, typically in the range of δ 153-164 ppm. jppres.com
The C6 carbon, attached to the methyl group, is anticipated around δ 150 ppm. jppres.com
The C5 carbon, bonded to the vinyl proton, would appear around δ 100 ppm. jppres.com
The carbons of the N3-ethyl group (CH₂) and C6-methyl group (CH₃) are expected at approximately δ 40 ppm and δ 18 ppm, respectively. jppres.com
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N(1)H | 10.708 | s |
| CH (C5) | 5.580 | s |
| N(3)CH₂ | 3.889 | t |
| C(6)CH₃ | 2.143 | s |
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C4 | 163.46 |
| C2 | 153.46 |
| C6 | 149.96 |
| C5 | 100.26 |
| N(3)CH₂ | 40.12 |
| C(6)CH₃ | 18.53 |
2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals directly to their attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations, confirming the placement of the ethyl group on the N3 nitrogen and the methyl group on the C6 carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. The molecular formula for this compound is C₇H₁₀N₂O₂, corresponding to a molecular weight of 154.16 g/mol . pharmaffiliates.com Therefore, in an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 154.
While a specific spectrum for the title compound is not detailed in the available literature, data from the closely related analogue 3,6-dimethyl-1H-pyrimidine-2,4-dione (MW: 140.14 g/mol ) provides a clear model for its fragmentation. nih.gov The mass spectrum of this dimethyl analogue shows a strong molecular ion peak at m/z 140 and a base peak at m/z 83. nih.gov
| m/z | Relative Intensity (%) | Proposed Assignment |
|---|---|---|
| 140 | 98 | [M]⁺˙ |
| 83 | 100 | [M - C₂H₃NO]⁺˙ |
| 68 | 41 | [M - C₂H₃NO - CH₃]⁺ |
| 42 | 91 | [CH₃NCO]⁺˙ or [C₂H₂O]⁺˙ |
The fragmentation of N-alkylated uracils often proceeds via a retro-Diels-Alder (RDA) type cleavage of the pyrimidine ring. conicet.gov.ar For this compound, the molecular ion at m/z 154 would likely undergo a characteristic fragmentation by losing a molecule of ethyl isocyanate (CH₃CH₂NCO), which would lead to a significant fragment ion. Another key fragmentation pathway involves the loss of the elements of HNCO from the ring, a common feature for the uracil (B121893) nucleus. conicet.gov.ar The analysis of these fragmentation pathways provides corroborative evidence for the proposed structure.
Targeted Biological Activities and Mechanistic Investigations of 3 Ethyl 6 Methyl 1h Pyrimidine 2,4 Dione and Analogues
Antiviral Activity and Mechanism of Action
Analogues of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione have demonstrated promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). The primary mechanism of action investigated is the inhibition of critical viral enzymes essential for replication.
The reverse transcriptase (RT) of HIV is a multifunctional enzyme with two key domains: a DNA polymerase domain and a ribonuclease H (RNase H) domain. Both are crucial for the conversion of the viral RNA genome into double-stranded DNA, a necessary step for integration into the host genome. While numerous drugs target the polymerase activity of RT, the RNase H domain remains a less exploited, yet critical, antiviral target. nih.govnih.gov
Research into 3-hydroxypyrimidine-2,4-dione (HPD) derivatives has revealed their potential as selective inhibitors of the HIV RT-associated RNase H activity. nih.gov These compounds are designed to chelate the two divalent metal ions present in the RNase H active site, a mechanism shared by integrase inhibitors. nih.gov Biochemical evaluations have shown that certain HPD subtypes can inhibit RNase H in the low micromolar to nanomolar range. nih.govnih.gov
For instance, a series of 6-biphenylmethyl-3-hydroxypyrimidine-2,4-diones potently inhibited RT RNase H with IC50 values in the low nanomolar range, without significantly affecting the RT polymerase or integrase strand transfer activities. nih.gov Some of these analogues also exhibited antiviral activity against HIV-1 in cell-based assays at low micromolar concentrations, with minimal cytotoxicity. nih.gov
| Compound Type | Target | IC50 Range | Antiviral Activity (EC50) | Reference |
| 3-Hydroxypyrimidine-2,4-diones (N-1 methyl) | HIV RNase H | Low µM | Not specified | nih.gov |
| 3-Hydroxypyrimidine-2,4-diones (N-1 unsub.) | HIV RNase H | Sub-µM | Not specified | nih.gov |
| 6-Biphenylmethyl-3-hydroxypyrimidine-2,4-diones | HIV RNase H | 7.6–85 nM | Low µM | nih.gov |
These findings underscore the potential of the pyrimidine-2,4-dione scaffold, as seen in this compound, to be developed into selective inhibitors of HIV RNase H.
Anti-inflammatory Activity and Cyclooxygenase-2 (COX-2) Inhibition
Pyrimidine (B1678525) derivatives are recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a key target for anti-inflammatory drugs. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Research into various pyrimidine analogues has demonstrated their potential as selective COX-2 inhibitors. nih.govmdpi.com For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown stronger inhibitory effects on the COX-2 enzyme compared to the COX-1 enzyme. nih.gov One study highlighted a 5-aminopyrazole analogue as being highly selective for COX-2. nih.gov Similarly, specific benzyl (B1604629) pyrimidine analogues were found to potently inhibit COX-2 activity, with IC50 values as low as 0.057 μM. nih.gov
The mechanism involves the pyrimidine scaffold fitting into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. The selectivity for COX-2 over COX-1 is often attributed to specific structural features of the analogues that allow them to bind more effectively to the slightly larger and more flexible active site of the COX-2 enzyme. bsu.edu.eg
| Compound/Analogue Class | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Pyrimidine Analogue (L1) | >100 | 11.3 | >8.85 | mdpi.com |
| Pyrimidine Analogue (L2) | >100 | 10.3 | >9.71 | mdpi.com |
| 1-Phenylpyrazolo[3,4-d]pyrimidine (69) | - | 0.56 | - | nih.gov |
| 1-Phenylpyrazolo[3,4-d]pyrimidine (65) | - | - | 11.99 | nih.gov |
| Benzyl Pyrimidine Analogue (73) | - | 0.057 | - | nih.gov |
Receptor Antagonist Activity (e.g., GnRH Receptor)
Derivatives of the pyrimidine-2,4-dione (uracil) core structure have been identified as potent antagonists of the gonadotropin-releasing hormone (GnRH) receptor. nih.gov GnRH receptor antagonists are crucial in treating hormone-dependent diseases like prostate cancer, endometriosis, and uterine fibroids by rapidly suppressing gonadotropin and sex hormone levels without the initial hormonal flare-up seen with agonists. researchgate.netmdpi.com
Thieno[2,3-d]pyrimidine-2,4-diones and other uracil (B121893) derivatives have been extensively studied in this context. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that modifications at various positions of the pyrimidine ring are key to potent receptor binding. For example, the presence of a 6-methyl group on the uracil core can force an adjacent phenyl ring into a perpendicular conformation, which may be favorable for π-π stacking interactions within the receptor's binding site. nih.gov The optimization of substituents on the pyrimidine scaffold has led to the discovery of compounds with high binding affinity, demonstrating K(i) values in the nanomolar range. nih.gov For instance, the thieno[2,3-d]pyrimidine-2,4-dione derivative, Relugolix, is an approved oral GnRH receptor antagonist. researchgate.net Further modifications of this structure have yielded analogues with even more potent in vitro antagonistic activity. researchgate.net
| Compound/Analogue Class | Binding Affinity (K(i) or IC50) | Receptor | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine-2,4-dione Analogue | 0.4 nM (K(i)) | Human GnRH Receptor | nih.gov |
| TAK-013 (Thieno[2,3-d]pyrimidine-2,4-dione) | 0.1 nM (IC50) | Human GnRH Receptor | nih.gov |
| Uracil Derivative (Initial Lead) | 34 nM (K(i)) | Human GnRH Receptor | nih.gov |
| Relugolix Analogue (21a) | 2.18 nM (IC50) | GnRH Receptor | researchgate.net |
Other Noteworthy Biological Activities
Pyrimidine derivatives have demonstrated notable antioxidant properties. nih.govnih.gov These compounds can act as free radical scavengers, protecting cells from oxidative damage, which is implicated in numerous chronic diseases. Studies on various pyrimidine analogues have confirmed their ability to reduce reactive oxygen species (ROS) levels. bohrium.com For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives strongly inhibit lipid peroxidation, a key process in oxidative stress. nih.govnih.gov The antioxidant activity is influenced by the substituents on the pyrimidine ring; some derivatives exhibit high activity (71-82%) in scavenging free radicals. mdpi.com
While direct evidence for the thrombolytic activity of this compound is limited, the broader class of pyrimidine-containing compounds is of interest in cardiovascular research. Thrombolytic agents are used to dissolve blood clots. The diverse biological activities of pyrimidines suggest that specifically designed analogues could potentially interfere with the coagulation cascade or promote fibrinolysis, though this remains an area for further investigation.
| Compound/Analogue Class | Activity/Metric | Value | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine (2a) | Lipoxygenase Inhibition (IC50) | 42 μM | nih.govnih.gov |
| Pyrido[2,3-d]pyrimidine (2f) | Lipoxygenase Inhibition (IC50) | 47.5 μM | nih.govnih.gov |
| Pyrimidine Acrylamide (7) | Antioxidant Activity | 82% | mdpi.com |
| Pyrimidine Acrylamide (5) | Antioxidant Activity | 78% | mdpi.com |
Analogues based on the 6-methyl-pyrimidin-4(3H)-one structure have been synthesized and evaluated for their anticonvulsant activity. pensoft.neturan.ua These compounds are tested in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.gov
Research has identified several active compounds within this class. For instance, a series of 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones, which contains the core pyrimidine-2,4-dione structure, showed significant protection in the MES model. nih.gov The most active compound in one study, 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione, exhibited a median effective dose (ED50) of 12.5 mg/kg, which compared favorably to the established antiepileptic drug phenytoin. nih.gov The protective index (PI), which is the ratio of the median toxic dose (TD50) to the ED50, is a crucial measure of a drug's safety margin. A higher PI indicates a better safety profile.
| Compound/Analogue Class | Seizure Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione (6t) | MES | 12.5 | 24.8 | nih.gov |
| Pyrrolidine-2,5-dione derivative (14) | MES | 49.6 | - | researchgate.net |
| Pyrrolidine-2,5-dione derivative (14) | scPTZ | 67.4 | - | researchgate.net |
| Triazolo[1,5-a]pyrimidin-5(4H)-one derivative (105) | MES | 19.7 | >15.2 | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione, and how can alkylation steps be optimized?
- Methodological Answer : The synthesis typically involves alkylation of a pyrimidine-dione precursor. For example, 1-ethyl derivatives can be synthesized by reacting a 6-amino-pyrimidine-dione precursor (e.g., 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione) with ethyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the product. Optimization involves adjusting reaction time, temperature, and stoichiometry of alkylating agents to improve yield (e.g., 40–53% yields reported for similar compounds) .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Key signals include ethyl group protons (δ 1.19–1.24 ppm, triplet for CH₃; δ 3.93 ppm, quartet for CH₂) and methyl substituents (δ 2.66 ppm for cyclopropyl-CH, if present). Aromatic protons are absent, confirming the saturated pyrimidine core.
- LCMS : The molecular ion peak ([M+H]⁺) should align with the theoretical molecular weight (e.g., m/z 196.2 for a related compound).
- 13C NMR : Carbonyl groups (C=O) appear at δ 160–170 ppm, while alkyl carbons (CH₃, CH₂) are in δ 10–50 ppm .
Q. What solvent systems and chromatographic methods are effective for purifying this compound derivatives?
- Methodological Answer : Use polar aprotic solvents (e.g., DMF, DCM) for reactions. For purification, silica gel chromatography with gradients of ethyl acetate/hexane (10–50%) is effective. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) can resolve closely related impurities. Crystallization from ethanol/water mixtures may improve purity for crystalline derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the design of this compound derivatives with enhanced biological activity?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., eEF-2K). Focus on substituent effects: methyl/ethyl groups may enhance hydrophobic interactions, while amino groups improve hydrogen bonding.
- Validate predictions by synthesizing top-scoring derivatives and testing in vitro .
Q. How should researchers resolve contradictions in reported biological activity data for pyrimidine-dione derivatives?
- Methodological Answer :
- Comparative Structural Analysis : Compare substituent patterns (e.g., 3-ethyl vs. 3-propyl) across studies to identify structure-activity relationships (SAR).
- Assay Standardization : Re-test compounds under uniform conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in eEF-2K inhibition may arise from varying ATP concentrations in kinase assays.
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies can be employed to scale up the synthesis of this compound while maintaining yield and purity?
- Methodological Answer :
- Process Optimization : Use flow chemistry to enhance heat/mass transfer during alkylation. Monitor reaction progress in real-time via inline FTIR.
- Catalysis : Transition from stoichiometric bases (e.g., K₂CO₃) to catalytic systems (e.g., phase-transfer catalysts) to reduce waste.
- Quality Control : Implement PAT (Process Analytical Technology) tools, such as HPLC-MS, for continuous purity monitoring during scale-up .
Q. How can isotopic labeling (e.g., ¹³C, ²H) of this compound aid in metabolic pathway studies?
- Methodological Answer :
- Synthesize labeled analogs via deuterated ethyl iodide (CD₃CD₂I) or ¹³C-methyl groups.
- Use LC-MS/MS to track metabolite formation in cell cultures or animal models. For example, ¹³C-labeled methyl groups enable precise quantification of oxidative metabolites.
- Combine with stable isotope-resolved metabolomics (SIRM) to map incorporation into nucleic acids or cofactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
